molecular formula C11H10N4 B1167082 trypsinogen III CAS No. 120300-73-4

trypsinogen III

Cat. No.: B1167082
CAS No.: 120300-73-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Serine Protease Zymogen Family

Trypsinogen (B12293085) belongs to the serine protease family, a diverse group of enzymes characterized by a catalytic triad (B1167595) involving serine, histidine, and aspartic acid residues. nih.govwikipedia.orgoup.com These enzymes are crucial for various physiological processes, including digestion, blood coagulation, and immune responses. nih.gov Serine proteases are typically synthesized as inactive zymogens to prevent premature activity that could damage the producing cells or tissues. github.ionih.gov Trypsinogen is a key member of this family, serving as the primary activator of other digestive zymogens secreted by the pancreas. oup.comnih.gov In humans, there are several isoforms of trypsinogen, including cationic (trypsinogen-1), anionic (trypsinogen-2), and mesotrypsinogen (trypsinogen-3). github.io Trypsinogen III is considered a minor isoform compared to the cationic and anionic forms, which are the major contributors to digestive protein degradation. github.ioresearchgate.net

Historical Perspective on this compound Discovery and Initial Characterization

While the discovery and initial characterization of trypsinogen as a zymogen date back to the work of pioneers like Wilhelm Kühne in 1876 and the purification efforts by Northrop and Kunitz in the 1930s, the specific identification and characterization of distinct trypsinogen isoforms, including this compound (mesotrypsinogen), occurred later as biochemical and genetic techniques advanced. wikipedia.orgwjgnet.comworthington-biochem.com Early studies focused on the activation peptide cleavage as a key step in trypsinogen activation. oup.com The understanding of different trypsinogen genes and their protein products, including the less abundant this compound, has evolved with the application of molecular biology and protein chemistry techniques. nih.gov For instance, research in the late 1990s and early 2000s began to delve into the specific properties of different human trypsinogen isoforms and their potential roles in health and disease, such as hereditary pancreatitis. oup.comnih.gov

Significance of this compound in Academic Research Paradigms

This compound holds particular significance in academic research due to its unique properties compared to other trypsinogen isoforms. Notably, mesotrypsin, the active form of this compound, is known for its resistance to common trypsin inhibitors. github.ionih.gov This characteristic makes it a valuable subject for studying protease-inhibitor interactions and the mechanisms of inhibitor resistance. github.io Research involving this compound also contributes to understanding the complex process of trypsinogen activation and its regulation, particularly in the context of pancreatic physiology and pathology. jci.orgnih.govpancreapedia.org Studies have investigated the role of this compound in conditions like acute and chronic pancreatitis, exploring its potential involvement in the premature activation of pancreatic enzymes. nih.govresearchgate.netnih.gov Furthermore, its expression in tissues beyond the pancreas, such as the brain, suggests potential roles outside of digestion, which are areas of ongoing investigation. github.ionih.gov The development of specific immunoassays for this compound has facilitated research into its presence and levels in various biological samples, aiding in the exploration of its diagnostic and prognostic potential in certain diseases. researchgate.net Research into the structure and function of this compound, including its activation mechanisms and interactions with inhibitors, often employs techniques such as molecular dynamics simulations and site-directed mutagenesis to gain detailed insights into its biochemical behavior. nih.govaristas.com.arresearcher.life

This compound's distinct features, such as its inhibitor resistance and varied tissue expression, make it a compelling subject for academic research aimed at elucidating its precise biological functions and its implications in health and disease.

Data Table: Human Trypsinogen Isoforms and Characteristics

IsoformGene Name (Human)Relative Abundance (Pancreas)Resistance to InhibitorsPrimary Role
Trypsinogen-1PRSS1MajorLowDigestive Proteolysis
Trypsinogen-2PRSS2MajorLowDigestive Proteolysis
Trypsinogen-3PRSS3MinorHighInhibitor Degradation?

Detailed Research Findings Examples:

Studies have shown that mutations in the PRSS3 gene, encoding this compound, can be associated with pancreatitis, highlighting its potential involvement in the disease process. nih.gov

Research has demonstrated that this compound can degrade pancreatic secretory trypsin inhibitor (PSTI), suggesting a role in regulating trypsin activity by breaking down inhibitors. researchgate.net

Investigations using recombinant human cationic trypsinogen (PRSS1) with mutations in the activation peptide have provided insights into the mechanisms of trypsinogen autoactivation, which is relevant to understanding the activation of all trypsinogen isoforms, including this compound. oup.com

Properties

CAS No.

120300-73-4

Molecular Formula

C11H10N4

Synonyms

trypsinogen III

Origin of Product

United States

Ii. Molecular Genetics and Transcriptional Regulation of Trypsinogen Iii

Genomic Organization of Trypsinogen (B12293085) III Gene (PRSS3)

The genomic architecture of the PRSS3 gene is unique among the human trypsinogen family, a result of a complex evolutionary history involving duplications and translocations of genetic material.

The PRSS3 gene is located on the p-arm of human chromosome 9, specifically at the cytogenetic band 9p13.3. wikipedia.org In contrast, the genes for the other major human trypsinogens, cationic trypsinogen (PRSS1) and anionic trypsinogen (PRSS2), are found on chromosome 7q35. maayanlab.cloud The PRSS3 gene itself is characterized by a structure that gives rise to multiple transcript variants through alternative splicing. wikipedia.org

Table 1: Genomic Location of the Human PRSS3 Gene

GeneChromosomal LocationCytogenetic Band
PRSS3Chromosome 99p13.3

The distinct chromosomal location of PRSS3 is a consequence of interchromosomal segmental duplications. maayanlab.cloud Evolutionary studies indicate that the PRSS3 gene was formed by the translocation of genetic segments from two different chromosomes: a portion of the trypsinogen gene cluster from chromosome 7q35 and a segment from chromosome 11. maayanlab.cloud This duplication and translocation event is believed to have occurred relatively recently in evolutionary terms, after the divergence of Old World monkeys and hominids. This unique evolutionary pathway has resulted in a gene with a composite structure, influencing its regulation and the diversity of its protein products.

The PRSS3 gene gives rise to several splice variants, also referred to as isoforms, through alternative splicing of its pre-mRNA. wikipedia.org This process contributes to the functional diversity of Trypsinogen III. Among the well-characterized variants are Trypsinogen-4A and Trypsinogen-4B. These variants differ in their 5' untranslated regions and the N-terminal portions of the encoded proteins, which can affect their secretion and activation. nih.gov In some literature, these splice variants are denoted as PRSS3-V1, -V2, -V3, and -V4, each with potentially distinct functional roles. frontiersin.org For instance, some studies have suggested that PRSS3-V2 may have oncogenic functions, while PRSS3-V1 and -V3 may act as tumor suppressors in certain cancers. frontiersin.org

Transcriptional Control Mechanisms and Cis-Regulatory Elements Affecting this compound Expression

The expression of the PRSS3 gene is tightly controlled by a variety of transcriptional mechanisms, including the use of alternative promoters and the influence of specific transcription factors and epigenetic modifications.

The PRSS3 gene utilizes at least two different promoters, leading to tissue-specific expression of its isoforms. nih.gov A promoter regulated by the pancreas-specific transcription factor 1 (PTF1) complex drives the expression of the mesotrypsinogen isoform, which is most abundant in the pancreas. nih.gov An alternative promoter is responsible for the expression of other isoforms, such as trypsinogen-4A and -4B, in extrapancreatic tissues like the brain and in various tumors. nih.gov

Several transcription factors are known or predicted to bind to cis-regulatory elements within the PRSS3 promoter and enhancer regions to modulate its expression. In colon cancer cells, the transcription of PRSS3 appears to be upregulated by the zinc finger transcription factor ZKSCAN3. nih.gov Bioinformatic analyses have identified potential binding sites for a multitude of transcription factors, including SP1, YY1, CEBPA, and FOXA2, suggesting a complex regulatory network. genecards.org

Epigenetic modifications, particularly DNA methylation, also play a crucial role in regulating PRSS3 expression. Studies in hepatocellular carcinoma have shown that the expression of different PRSS3 splice variants can be modulated by CpG site-specific methylation in the promoter region. frontiersin.org Hypermethylation of certain CpG sites is associated with the silencing of some variants, while hypomethylation is linked to their active transcription. frontiersin.orgnih.gov This epigenetic control contributes to the divergent roles of PRSS3 isoforms in cancer. frontiersin.org

Post-Transcriptional Regulation of this compound mRNA

Following transcription, the PRSS3 pre-mRNA undergoes several post-transcriptional modifications to produce mature, functional mRNA molecules. These processes are critical for regulating the stability, translation, and ultimate expression of the various this compound isoforms.

A key post-transcriptional mechanism for PRSS3 is alternative splicing, which generates the different transcript variants (isoforms) from a single gene. wikipedia.org This process involves the selective inclusion or exclusion of specific exons, leading to mRNAs that encode proteins with different N-termini and potentially altered functions.

Like most eukaryotic mRNAs, the PRSS3 transcripts are expected to undergo 5' capping and 3' polyadenylation. The 5' cap is crucial for mRNA stability, efficient splicing, nuclear export, and translation initiation. The poly(A) tail at the 3' end also contributes to mRNA stability and enhances translational efficiency. While these are general mechanisms of post-transcriptional regulation, specific studies detailing the regulation of PRSS3 mRNA stability and transport are limited.

Genetic Polymorphisms and Their Impact on this compound Expression and Function

Genetic variations within the PRSS3 gene can influence the expression, activity, and inhibitor resistance of the resulting enzyme. Several polymorphisms have been identified and studied for their potential association with disease.

One of the most studied polymorphisms is a three-base-pair deletion, c.94_96delGAG, which results in the deletion of a glutamic acid residue at position 32 of the protein (p.E32del). nih.gov However, comprehensive analyses in patient cohorts have not found an association between this common variant and chronic pancreatitis. nih.gov Another non-synonymous variant, c.499A>G, leading to a threonine to alanine (B10760859) substitution at position 167 (p.T167A), has also been identified. nih.gov Functional studies of the p.T167A variant demonstrated normal secretion and activity, and it was not found to be associated with chronic pancreatitis. nih.gov

While these specific variants have not been linked to pancreatitis, the potential for other polymorphisms to affect PRSS3 expression or function remains an area of active investigation, particularly in the context of cancer, where altered PRSS3 expression has been observed. maayanlab.cloudresearchgate.net Genetic variants in PRSS3 have been associated with susceptibility to pancreatitis through mechanisms that may involve the degradation of endogenous trypsin inhibitors. maayanlab.cloud

Table 2: Investigated Genetic Polymorphisms in the PRSS3 Gene

VariantTypeConsequenceAssociated Disease/Functional Impact
c.94_96delGAGDeletionp.E32delNot associated with chronic pancreatitis. nih.gov
c.499A>GMissensep.T167ANot associated with chronic pancreatitis; normal secretion and activity. nih.gov

Identification of Missense Mutations in PRSS3

Genetic analysis of the PRSS3 gene has been undertaken to identify variations that might be associated with pancreatic diseases, particularly chronic pancreatitis. Direct sequencing of the gene's exons and adjacent non-coding regions in patient and control populations has led to the identification of specific missense mutations.

One comprehensive study analyzed all five exons of the PRSS3 gene in 313 patients with chronic pancreatitis and 327 healthy controls. nih.gov This analysis identified a novel non-synonymous (missense) variant, p.T167A (c.499A>G), in the exonic region of the gene. nih.gov In addition to this novel mutation, a previously described common deletion, p.E32del (c.94_96delGAG), was also identified. nih.gov While other studies have implicated PRSS3 expression in various cancers, such as prostate, lung, breast, and pancreatic cancer, specific missense mutations driving these associations are a subject of ongoing research. nih.gov

Identified PRSS3 Genetic Variants
Variant
p.T167A (c.499A>G)
p.E32del (c.94_96delGAG)
Data sourced from a study on chronic pancreatitis patients and controls. nih.gov

Functional Consequences of PRSS3 Genetic Variants on this compound Activity

Understanding the functional impact of identified genetic variants is crucial to determining their potential pathogenic role. The unique ability of mesotrypsin (the active form of this compound) to degrade pancreatic trypsin inhibitors means that genetic variants causing a gain-of-function could increase the risk for diseases like chronic pancreatitis. nih.gov

To assess the functional consequences of the novel p.T167A variant, researchers conducted in vitro functional assays. nih.gov The mutation was introduced into a PRSS3 expression plasmid, which was then transfected into human embryonic kidney (HEK) 293T cells. The secretion and activity of the resulting mesotrypsinogen were measured after activation with enterokinase. The study found that the p.T167A variant exhibited normal secretion and activity levels, comparable to the wild-type enzyme. nih.gov This finding suggests that this particular missense mutation does not significantly alter the fundamental function of this compound. nih.gov

While the p.T167A variant showed no functional change, the broader physiological role of this compound is significant due to its resistance to inhibitors. maayanlab.cloud This resistance is conferred by specific amino acid substitutions compared to other trypsin isoforms. maayanlab.cloud Therefore, other genetic variants, particularly those in key structural or active site domains, could theoretically enhance its inhibitor-degrading activity, thereby disturbing the delicate protease-antiprotease equilibrium in the pancreas. nih.gov

Functional Analysis of p.T167A Variant
Parameter
Secretion from HEK 293T cells
Enzymatic Activity (post-activation)
Functional assays showed no significant difference between the p.T167A variant and wild-type this compound. nih.gov

Haplotype Analysis and Disease Association

Haplotype analysis, which examines the combination of alleles or single nucleotide polymorphisms (SNPs) on a single chromosome, can provide more power to detect disease associations than the analysis of individual variants alone.

In the context of chronic pancreatitis, researchers reconstructed haplotypes for the PRSS3 gene using variants with a minor allele frequency greater than 1%. nih.gov Despite the hypothesis that gain-of-function variants in PRSS3 could be a risk factor for the disease, the haplotype analysis did not reveal any specific haplotype that was associated with chronic pancreatitis in the studied cohort. nih.gov The investigation concluded that there was no association between any specific PRSS3 variant or haplotype and chronic pancreatitis in their large patient group. nih.govnih.gov

Iii. Protein Structure and Conformational Dynamics of Trypsinogen Iii

Advanced Structural Determination Methodologies for Trypsinogen (B12293085) III (e.g., X-ray Crystallography, NMR Spectroscopy)

Determining the three-dimensional structure of proteins like trypsinogen III is fundamental to understanding their function and mechanisms of action. Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed for this purpose. X-ray crystallography involves crystallizing the protein and then analyzing the diffraction pattern produced when X-rays pass through the crystal to build a 3D electron density map of the protein. slideshare.net NMR spectroscopy, on the other hand, analyzes the interactions between atomic nuclei in a protein solution using magnetic fields and radio waves to determine its structure. slideshare.netnews-medical.net While X-ray crystallography typically provides high-resolution structures of proteins in a crystalline state, NMR spectroscopy offers insights into protein structure and dynamics in solution, which is closer to physiological conditions. slideshare.netnews-medical.netstanford.edu These methods are often considered complementary, providing different but valuable perspectives on protein structure and flexibility. news-medical.netstanford.edu High-pressure variations of these techniques can also be used to study higher-energy conformational substates that are less populated under physiological conditions. researchgate.net

Analysis of the Zymogen Activation Domain in this compound

This compound, like other trypsinogens, is synthesized as an inactive zymogen to prevent premature proteolytic activity within the pancreas. The activation of trypsinogen to its active form, trypsin, involves the cleavage of a specific N-terminal peptide, known as the activation peptide. oup.comoup.comwikipedia.org This cleavage event triggers significant conformational changes in the protein, particularly within the "activation domain," leading to the formation of the active site. nih.govresearchgate.net In trypsin, the activation domain is comprised of the N-terminus and several surface loops that are unstructured in the zymogen form. nih.gov Upon activation, the newly formed N-terminus inserts into the core of the molecule, forming an intramolecular salt bridge (e.g., between Ile-24 and Asp-199 in human cationic trypsin) that stabilizes the active conformation. nih.govnih.gov This structural rearrangement is crucial for creating the substrate-binding site (S1 pocket) and the oxyanion hole, which are essential for catalytic activity. wikipedia.orgnih.gov

Role of Specific Residues in the Activation Peptide (e.g., Tetra-Aspartate Sequence)

The activation peptide of mammalian trypsinogens contains a highly conserved tetra-aspartate sequence (D19-D20-D21-D22 in humans, using chymotrypsinogen numbering). oup.comoup.comresearchgate.netcapes.gov.brnih.gov This negatively charged sequence plays a crucial role in regulating trypsinogen activation. It serves as a recognition site for enteropeptidase (also known as enterokinase), the primary physiological activator of trypsinogen in the duodenum. oup.comoup.comcapes.gov.brresearchgate.net Enteropeptidase cleaves the peptide bond following the tetra-aspartate sequence (typically a Lys-Ile bond), initiating the activation cascade. oup.comoup.com

Beyond its role in enteropeptidase recognition, the tetra-aspartate sequence is also critical for preventing premature autoactivation of trypsinogen within the pancreas. oup.comoup.comcapes.gov.brphysiology.orgsemanticscholar.org Studies have shown that mutations within this tetra-aspartate motif can lead to a dramatic increase in trypsinogen autoactivation. oup.comoup.comcapes.gov.br For instance, alanine (B10760859) substitutions at positions Asp19, Asp20, and Asp21 in human cationic trypsinogen resulted in increased autoactivation, while a substitution at Asp22 led to a significantly higher increase. semanticscholar.org These findings suggest that the negatively charged aspartate residues contribute to the suppression of autoactivation, potentially through unfavorable electrostatic interactions or by influencing the conformation of the activation domain. semanticscholar.org The presence of lysine (B10760008) at the P1 position of the activation peptide also appears to offer a protective effect against autoactivation. oup.comoup.comcapes.gov.br

In some species, like mouse cationic trypsinogen (isoform T7), an extended penta-aspartate motif is present in the activation peptide, further enhancing the protection against autoactivation. physiology.org Deletion of the extra aspartate residue in this motif increased autoactivation, highlighting the importance of the polyaspartate sequence length in autoactivation control. physiology.org

Conformational States and Allosteric Transitions in this compound Zymogen

Trypsinogen, as a zymogen, exists primarily in an inactive conformation where the active site is not fully formed. Upon cleavage of the activation peptide, the protein undergoes a conformational transition to the active trypsin form. This transition involves significant rearrangements, particularly in the activation domain and the region around the active site. nih.govresearchgate.net

Trypsin-like proteases, including trypsinogen and trypsin, are considered allosteric enzymes. nih.govslu.edu Allostery refers to the phenomenon where binding of a molecule or a change at one site on a protein affects the function or conformation at a distant site. ias.ac.inacs.org In the context of trypsinogen activation, the removal of the activation peptide at the N-terminus triggers conformational changes that impact the active site located elsewhere in the molecule.

Kinetic and structural data suggest that trypsin-like proteases exist in equilibrium between different conformational states, including an inactive (E*) state with an occluded active site and an active (E) state with an accessible active site. nih.govslu.edu The transition from the zymogen to the active enzyme can be viewed as a shift in this conformational equilibrium towards the active state. nih.govslu.eduacs.org This conformational selection mechanism suggests that the active conformation pre-exists to some extent in the zymogen, and activation involves selecting and stabilizing this state. nih.govslu.edu The insertion of the newly formed N-terminus and the formation of the salt bridge in the active form stabilize the active conformation and shift the equilibrium. nih.govnih.gov

Computational Modeling and Molecular Dynamics Simulations of this compound Structure and Folding

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for studying the structure, dynamics, and conformational changes of proteins like this compound at an atomic level. nih.goviitm.ac.inmdpi.com MD simulations allow researchers to observe the time-dependent movements and interactions of atoms in a molecular system, providing insights into processes such as protein folding and conformational transitions. iitm.ac.inmdpi.com

Computational modeling, including homology modeling, can be used to predict the 3D structure of this compound when experimental structures are not available, providing a starting point for MD simulations. mdpi.comnih.gov These simulations can then be used to investigate the dynamics of the protein and its interactions with other molecules, such as inhibitors. nih.gov

Iv. Activation Mechanisms of Trypsinogen Iii

Enterokinase-Mediated Activation of Trypsinogen (B12293085) III

Enterokinase, a serine protease located in the intestinal brush border, is the primary physiological activator of trypsinogens. rndsystems.com It initiates a cascade of digestive enzyme activation by cleaving the N-terminal propeptide from trypsinogen.

Detailed kinetic parameters for the interaction of human enterokinase with trypsinogen III are not extensively documented in comparative studies. However, the available research indicates a less efficient activation compared to other trypsinogen isoforms.

Table 1: Comparative Activation of Human Trypsinogen Isoforms by Enterokinase
Trypsinogen IsoformRelative Rate of Activation by Enterokinase
Cationic Trypsinogen (PRSS1)Fastest
Anionic Trypsinogen (PRSS2)Intermediate
This compound (Mesotrypsinogen, PRSS3)Slowest nih.gov

Autocatalytic Activation of this compound and its Regulation

Autocatalysis, the process where the active enzyme catalyzes the activation of its own zymogen, is a well-established mechanism for other trypsinogen isoforms. However, a distinguishing feature of this compound is its lack of autoactivation. nih.gov Research has demonstrated that even in the presence of active trypsin III (mesotrypsin), there is no appreciable activation of mesotrypsinogen. nih.gov

This inherent resistance to autoactivation implies that the regulation of this compound activation is entirely dependent on the presence and activity of other proteases. This characteristic is significant as it prevents an uncontrolled, self-amplifying activation cascade of this particular trypsin isoform.

Activation of this compound by Other Proteases (e.g., Cathepsin B)

While enterokinase is the physiological activator in the duodenum, other proteases can activate trypsinogens, particularly in intracellular compartments, which can have pathological implications. The lysosomal cysteine protease, cathepsin B, has been identified as a potent activator of trypsinogens, especially under acidic conditions. nih.govnih.gov

Notably, cathepsin B demonstrates a preferential activation of this compound compared to the other human isoforms at an acidic pH of 4.0. nih.gov The initial rate of mesotrypsinogen activation by cathepsin B is approximately two-fold higher than that of cationic trypsinogen and six-fold higher than that of anionic trypsinogen. nih.gov This selective and rapid activation by cathepsin B suggests a potential role for this compound in pathological conditions such as pancreatitis, where the colocalization of lysosomal enzymes and zymogens can occur. nih.gov

Table 2: Comparative Activation Rates of Human Trypsinogen Isoforms by Cathepsin B at pH 4.0
Trypsinogen IsoformRelative Initial Rate of Activation
This compound (Mesotrypsinogen, PRSS3)Highest nih.gov
Cationic Trypsinogen (PRSS1)Intermediate nih.gov
Anionic Trypsinogen (PRSS2)Lowest nih.gov

Structural and Mechanistic Changes During this compound to Trypsin III Conversion

The conversion of this compound to trypsin III involves significant conformational changes initiated by the proteolytic cleavage of the N-terminal activation peptide. This process is generally conserved among all trypsinogens. The removal of the propeptide allows the newly formed N-terminus to insert into a specific binding pocket, which triggers a cascade of structural rearrangements. These rearrangements lead to the formation of the substrate-binding pocket and the oxyanion hole, which are essential for catalytic activity.

A key structural feature that distinguishes trypsin III from other human trypsins is the presence of an arginine residue at position 193 (Arg-193), where a highly conserved glycine (B1666218) is found in most other serine proteases. nih.govresearchgate.net This substitution contributes to a unique electrostatic surface potential and steric hindrance in the active site region. nih.gov While the fundamental mechanism of activation is similar, this structural difference in the mature enzyme, trypsin III, is responsible for its characteristic resistance to common proteinaceous trypsin inhibitors. nih.gov

Zymogen-to-Enzyme Conversion Kinetics and Energetics of this compound

The thermodynamics of the zymogen-to-enzyme conversion for trypsinogens, in general, indicate that the active form is thermodynamically stable once the activation peptide is cleaved. The energy barrier for this conversion is overcome by the enzymatic action of the activating protease. Specific thermodynamic data for the conversion of this compound to trypsin III are not extensively detailed in the literature, but the principles are expected to be similar to other trypsinogens, with the understanding that the kinetic pathways are distinct due to the lack of autoactivation and differential susceptibility to various activating proteases.

V. Regulation of Trypsinogen Iii Activity and Proteolytic Cascade Involvement

Endogenous Inhibitors of Trypsin III (e.g., SPINK1, α1-Antitrypsin) and Their Interaction with Trypsinogen (B12293085) III Activation

A hallmark of trypsin III is its notable resistance to inhibition by common proteinaceous protease inhibitors. nih.gov This characteristic fundamentally distinguishes it from cationic and anionic trypsin and suggests a unique regulatory role.

Serine Peptidase Inhibitor, Kazal type 1 (SPINK1) , also known as pancreatic secretory trypsin inhibitor, is a key endogenous inhibitor that protects the pancreas from premature trypsin activity. nih.gov While SPINK1 is a potent inhibitor of cationic and anionic trypsin, it is a very weak inhibitor of trypsin III. researchgate.net In fact, trypsin III can readily degrade SPINK1, treating it as a substrate rather than an inhibitor. nih.govnih.gov This suggests that during pathological intrapancreatic trypsin activation, trypsin III could diminish the protective levels of SPINK1, potentially contributing to pancreatitis. nih.govnih.gov The molecular basis for this resistance lies in unique structural features of the mesotrypsin active site. researchgate.net

α1-Antitrypsin (A1AT) is another major circulating serine protease inhibitor. Wild-type α1-antitrypsin is not an effective inhibitor of mesotrypsin. nih.gov However, a specific variant, α1-antitrypsin Pittsburgh , which has a methionine-to-arginine substitution at the reactive center (Met358Arg), is a potent and effective inhibitor of mesotrypsin. nih.govnih.gov Mesotrypsin cleaves the reactive-site peptide bond (Arg358-Ser359) of the Pittsburgh variant, leading to rapid inactivation of the protease through the typical serpin mechanism. nih.gov This interaction highlights a specific regulatory mechanism that can control mesotrypsin activity.

InhibitorTarget ProteaseInteraction TypeKinetic Parameters
SPINK1 Trypsin III (Mesotrypsin)Weak Inhibition / DegradationNot effectively inhibited; degraded by mesotrypsin. nih.govnih.govresearchgate.net
α1-Antitrypsin (Wild-Type) Trypsin III (Mesotrypsin)Ineffective InhibitionCompletely resistant. nih.gov
α1-Antitrypsin Pittsburgh (M358R) Trypsin III (Mesotrypsin)Potent InhibitionRapid inactivation via serpin mechanism; Association rate constant (ka) ~ 106 M-1s-1. nih.gov

Role of Calcium and Other Ions in Trypsinogen III Activation and Stabilization

Calcium ions (Ca²⁺) play a crucial role in the activation and stabilization of all trypsinogen isoforms, including this compound. The activation of trypsinogen to trypsin is a calcium-dependent process. nih.gov Calcium binding to trypsinogen induces a conformational change that facilitates its cleavage by activating enzymes like enteropeptidase or trypsin itself. mdpi.com

For this compound specifically, calcium has been shown to be required for its full enzymatic activity upon activation. nih.gov Furthermore, calcium ions contribute significantly to the stability of the zymogen. In vitro studies have demonstrated that the presence of millimolar concentrations of calcium protects mesotrypsinogen from degradation by other proteases, such as chymotrypsin (B1334515) C. nih.gov This stabilizing effect of calcium helps prevent the premature breakdown of this compound within the pancreas. While the general dependence on calcium is established, specific binding affinities and the detailed molecular mechanism of calcium's interaction with this compound are areas of ongoing research. Information regarding the role of other ions in the activation and stabilization of this compound is limited.

Cellular Compartmentalization and Spatial Regulation of this compound Activation

The synthesis and segregation of digestive enzymes are tightly controlled cellular processes to prevent autodigestion of the pancreas. This compound, like the other trypsinogen isoforms, is synthesized in the acinar cells of the pancreas. researchgate.net It is then trafficked through the classical secretory pathway and stored in intracellular vesicles known as zymogen granules. researchgate.netresearchgate.net These granules serve as a storage compartment, keeping the inactive proenzymes segregated from other cellular components until they are secreted into the pancreatic duct.

Under normal physiological conditions, the activation of this compound is spatially restricted to the duodenum. Upon hormonal or neuronal stimulation, the contents of the zymogen granules are released into the pancreatic duct, which leads to the small intestine. There, enteropeptidase, an enzyme located on the brush border of duodenal enterocytes, initiates the activation cascade by cleaving trypsinogens, including this compound, to their active forms. researchgate.net

In pathological conditions such as acute pancreatitis, this spatial regulation breaks down. Premature activation of trypsinogen can occur within the pancreatic acinar cells. mayo.edu Studies have suggested that this aberrant activation can happen in compartments where digestive zymogens and lysosomal hydrolases, such as cathepsin B, are co-localized. nih.gov Cathepsin B has been shown to be a potent activator of mesotrypsinogen, particularly at acidic pH, which is characteristic of these lysosomal compartments. nih.govnih.gov

Feedback Regulation Loops Involving Trypsin III and Other Proteases

The secretion of pancreatic enzymes is regulated by a negative feedback loop involving active trypsin in the lumen of the small intestine. nih.govcloudfront.netsemanticscholar.org The presence of active trypsin in the duodenum is thought to degrade cholecystokinin (B1591339) (CCK)-releasing factors, thereby reducing the secretion of CCK and consequently decreasing pancreatic enzyme secretion.

The specific role of trypsin III (mesotrypsin) in this classical feedback loop is not well-defined. However, its unique properties suggest it may participate in distinct regulatory pathways. Unlike cationic and anionic trypsin, mesotrypsin is a poor activator of other pancreatic zymogens, such as chymotrypsinogen and proelastase. nih.gov This indicates that it is unlikely to be a primary initiator of a broad proteolytic activation cascade in the same manner as other trypsins.

Instead, mesotrypsin's ability to degrade other protease inhibitors suggests it may act as a regulator of other proteases by modulating the inhibitory shield within a proteolytic network. nih.gov Furthermore, there is evidence that mesotrypsin can activate Protease-Activated Receptors (PARs), specifically PAR2. nih.govnih.gov Activation of PARs can trigger various signaling pathways involved in inflammation and pain. stanford.edu This suggests that trypsin III may be involved in feedback loops related to cellular signaling and inflammatory responses, which are distinct from the digestive enzyme regulation in the gut. The activation of PAR2 by mesotrypsin in circulating tumor cells has been implicated in promoting cancer cell invasion and metastasis, highlighting a role in pathological proteolytic cascades outside of the digestive system. nih.gov

Vi. Physiological and Biological Roles of Trypsinogen Iii

Role of Trypsinogen (B12293085) III in Pancreatic Physiology and Digestion

Trypsinogen III is one of the three trypsinogen isoforms produced by the pancreas, although it constitutes less than 10% of the total trypsin content in normal pancreatic juice. rndsystems.combio-techne.com Like other trypsinogens, it is synthesized in the pancreas and secreted into the lumen of the duodenum as an inactive zymogen. rndsystems.combio-techne.comrndsystems.com In the duodenum, this compound is activated to its mature form, trypsin III (mesotrypsin), primarily by the brush border enzyme enterokinase. rndsystems.combio-techne.comrndsystems.com

The primary physiological function of trypsin in the digestive system is the hydrolysis of dietary proteins into smaller peptides and amino acids, facilitating their absorption. nih.govwjgnet.com Trypsin also plays a critical role in activating other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidase B1, thereby initiating a proteolytic cascade essential for efficient digestion. wjgnet.comumn.edu

Extrapancreatic Expression and Function of this compound

Beyond its well-established role in pancreatic digestion, this compound (PRSS3) is expressed in various extrapancreatic tissues, indicating broader physiological functions. nih.govum.es Its presence has been detected in several organs and cell types, suggesting roles beyond the gastrointestinal tract. um.essemanticscholar.org

Neural Tissues and Neurobiological Roles

This compound expression has been observed in neural tissues, particularly by astroglial cells in the human brain. nih.govfrontiersin.org While the precise neurobiological roles of this compound are still under investigation, trypsin and trypsin-like serine proteases are known to be involved in various neural processes, including development, plasticity, neurodegeneration, and neuroregeneration. nih.gov Studies suggest that this compound may contribute to neuropathological changes in the injured brain, potentially through extracellular activation. frontiersin.org Trypsin III, along with other brain-related proteases, may exert physiological and pathological functions through the activation of protease-activated receptors (PARs). nih.gov

Immune System Modulation and Inflammatory Processes

This compound and its active form, trypsin III, are implicated in immune system modulation and inflammatory processes. In the context of acute pancreatitis, the premature activation of trypsinogen within the pancreas is a key initiating event leading to inflammation and tissue injury. medsci.orgresearchgate.netcambridge.orgmdpi.com Neutrophils and macrophages, key innate immune cells, play critical roles in this process, contributing to trypsinogen activation and modulating inflammation. medsci.org Neutrophil-derived matrix metalloproteinase-9 (MMP-9) has been shown to activate trypsinogen in pancreatic acinar cells during acute pancreatitis. medsci.org

Furthermore, trypsin can activate proteinase-activated receptor 2 (PAR-2), a G-protein-coupled receptor involved in various biological effects, including inflammation and immune responses. nih.govoup.com Activation of PAR-2 by trypsin can transmit information to the cell during inflammatory and immunological reactions. nih.gov In irritable bowel syndrome (IBS), increased trypsin-like activity, specifically attributed to trypsin-3, has been found in the intestinal epithelium and is associated with the activation of sensory neurons and visceral hypersensitivity through a PAR-2-dependent mechanism. bmj.comnih.gov This suggests a role for extrapancreatic trypsin-3 in mediating neuroinflammatory responses in the gut.

Role in Other Organ Systems (e.g., Male Genital Tract, Esophagus)

This compound expression has been detected in other organ systems, including the male genital tract and the esophagus. nih.govum.esnih.govnih.gov In the human male genital tract, trypsinogen isoforms, including trypsinogen I and II, are present at high concentrations in seminal plasma and are produced locally in organs such as the prostate, seminal vesicles, epididymis, and testis. nih.govnih.gov While the specific role of this compound in the male reproductive system requires further investigation, trypsin in seminal fluid has been shown to activate the proenzyme form of prostate-specific antigen (PSA), suggesting a potential role in the processing of seminal proteins. nih.govnih.gov

In the esophagus, extrapancreatic trypsinogen 3 is produced by esophageal adenocarcinoma cells and can activate PAR-2 in an autocrine manner. nih.govplos.org This activation of PAR-2 by trypsin III has been shown to promote cancer cell proliferation and survival, suggesting a potential involvement of this compound in the progression of esophageal adenocarcinoma. nih.govplos.org

Specific Substrate Recognition and Proteolytic Specificity of Activated Trypsin III

Activated trypsin III, like other trypsin isoforms, is a serine protease that cleaves peptide bonds. nih.gov The specificity of trypsin is primarily determined by the presence of a negatively charged aspartate residue in its S1 pocket, which interacts favorably with the positively charged side chains of lysine (B10760008) and arginine residues in the substrate. mdpi.compurdue.eduresearchgate.net This interaction dictates that trypsin preferentially cleaves peptide bonds at the carboxyl side of arginine or lysine residues. nih.govwikipedia.org

However, trypsin III exhibits some differences in substrate recognition compared to trypsin I and II, particularly its resistance to certain proteinaceous trypsin inhibitors. rndsystems.combio-techne.com This suggests that while it retains the basic trypsin-like specificity for basic amino acids, its interaction with larger protein substrates and inhibitors can be modulated by structural variations, such as the Arg198 residue. rndsystems.comnih.gov

Degradation of Trypsin Inhibitors by Trypsin III

A notable characteristic of trypsin III is its ability to degrade polypeptide trypsin inhibitors, such as Kunitz-type soybean trypsin inhibitor and Kazal-type pancreatic secretory trypsin inhibitor. rndsystems.combio-techne.comrndsystems.comnih.gov This is in contrast to trypsin I and II, which are effectively inhibited by these proteins. rndsystems.combio-techne.com The capacity of trypsin III to cleave the reactive-site peptide bond of these inhibitors and degrade them suggests a physiological role in overcoming the inhibitory effects of these molecules, which may be present in the diet or secreted endogenously. rndsystems.comnih.gov This unique activity is thought to be linked to the specific amino acid composition of trypsin III's substrate-binding pocket. nih.gov This degradation of inhibitors by trypsin III could potentially enhance the activity of other trypsin isoforms and other digestive enzymes, contributing to more efficient protein digestion. rndsystems.com

Activation of Protease-Activated Receptors (PARs) by Trypsin III

Trypsin III, the active form of this compound (encoded by the PRSS3 gene), functions as a signaling molecule through the activation of protease-activated receptors (PARs) nih.govplos.orgpnas.orgnih.gov. PARs are a unique subfamily of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminal domain nih.govuq.edu.auwikipedia.orgmdpi.com. This cleavage exposes a new N-terminal sequence that acts as a tethered ligand, binding to a conserved region within the receptor itself and initiating intracellular signaling pathways plos.orgpnas.orgnih.govuq.edu.auwikipedia.orgmdpi.com.

Trypsin III is known to activate specific PAR subtypes, primarily PAR2 and PAR4 plos.orgnih.govwikipedia.orgatsjournals.orgatsjournals.orgaai.org. While thrombin is considered the primary activator of PAR1, PAR3, and PAR4, trypsin demonstrates potent activation of PAR2 and can also activate PAR4 nih.govwikipedia.orgatsjournals.orgatsjournals.orgaai.org. The activation mechanism involves trypsin III cleaving the receptor at a specific site within its N-terminus, thereby unmasking the tethered ligand pnas.orgnih.govuq.edu.auwikipedia.org. For human PAR2, trypsin cleavage reveals the tethered ligand sequence SLIGKV, while for mouse PAR2, it is SLIGRL mdpi.comresearchgate.net.

Detailed research findings highlight the functional consequences of Trypsin III-mediated PAR activation in various physiological and pathophysiological contexts. In the context of irritable bowel syndrome (IBS), increased trypsin-like activity in the colon, specifically attributed to trypsin-3, has been shown to signal to human submucosal enteric neurons and mouse sensory neurons via a PAR2-dependent mechanism nih.govresearchgate.netnih.gov. This activation contributes to increased intestinal epithelial permeability and visceral hypersensitivity in vivo nih.govresearchgate.net. Studies using PAR2 antagonists or genetic deficiency have demonstrated a significant reduction in trypsin-3-induced effects, confirming the central role of PAR2 in these processes nih.govresearchgate.net.

In esophageal adenocarcinoma, extra-pancreatic trypsinogen 3 (PRSS3) is highly expressed, and the secreted active trypsin-3 can activate PAR2 in an autocrine manner plos.org. This activation promotes cancer cell proliferation and survival, suggesting the trypsin-3/PAR2 axis as a potential therapeutic target plos.org. Trypsin stimulation of esophageal adenocarcinoma cells led to the phosphorylation of ERK1/2, indicating the involvement of the MAPK pathway in PAR2 signal transduction plos.org. Inhibition of PAR2 activity or knockdown reduced cell proliferation and increased apoptosis plos.org.

Studies on human eosinophils have shown that trypsin potently induces superoxide (B77818) anion production and degranulation through functional PAR2 expression aai.org. The stimulatory effect was dependent on serine protease activity and was blocked by an anti-PAR2 antibody aai.org.

In pancreatic duct epithelial cells, trypsin and PAR2-activating peptides stimulate ion channels, suggesting a role for PAR2 in pancreatic inflammation jci.org. Trypsin stimulated a biphasic increase in intracellular Ca2+ in these cells, consistent with PAR2 coupling to increased intracellular calcium jci.org.

Trypsin activation of PARs can lead to the stimulation of various intracellular signaling pathways, including those involving Gq, Gi, and G12/13 proteins nih.govuq.edu.auwikipedia.orgmdpi.com. Activation of these pathways can induce calcium mobilization, modulate cAMP production, and activate Rho kinases wikipedia.orgmdpi.com. Furthermore, PAR activation can also involve G protein-independent mechanisms, such as the recruitment of β-arrestin 1/2 and activation of ERK mdpi.com.

The specific PAR subtypes activated by trypsin and the resulting downstream signaling can vary depending on the cell type and context. While PAR2 is a primary target, trypsin can also activate PAR4 nih.govwikipedia.orgatsjournals.orgatsjournals.orgaai.org. Studies have investigated the relative potency of different trypsin isoforms on PAR activation. For example, while mesotrypsin (Trypsin III) can activate PAR1 at higher concentrations, it is a less potent activator compared to cationic and anionic trypsins nih.gov. However, the physiological concentration of trypsin-3 in certain contexts, such as the intestine in IBS, appears sufficient to activate PAR2 and induce significant effects nih.govresearchgate.netresearchgate.net.

The following table summarizes some key findings regarding Trypsin III (Trypsin-3) activation of PARs:

Cell/Tissue TypeTrypsin III EffectInvolved PAR(s)Key Signaling Pathways/OutcomesSource
Human Enteric Neurons & Sensory NeuronsSignaling, Visceral HypersensitivityPAR2Increased intracellular Ca2+ nih.govresearchgate.netnih.gov
Intestinal EpitheliumIncreased PermeabilityPAR2- nih.govresearchgate.netfrontiersin.org
Esophageal Adenocarcinoma CellsCell Proliferation, SurvivalPAR2ERK1/2 phosphorylation (MAPK pathway) plos.org
Human EosinophilsSuperoxide Production, DegranulationPAR2G protein-coupled signaling aai.org
Pancreatic Duct Epithelial CellsIon Channel Stimulation, Increased Intracellular Ca2+PAR2G protein-coupled signaling jci.org
Human Respiratory Epithelial CellsIL-6, IL-8, PGE2 Release, Increased Intracellular Ca2+PAR1, PAR2, PAR4G protein-coupled signaling (differential coupling suggested) aai.org

This table highlights the diverse cellular responses mediated by Trypsin III through PAR activation, primarily PAR2, in various tissues.

Vii. Pathophysiological Implications of Trypsinogen Iii Dysregulation

Role of Trypsinogen (B12293085) III in Pancreatitis Pathogenesis (Mechanistic Insights)

Pancreatitis, an inflammatory disease of the pancreas, is strongly linked to the premature activation of trypsinogen within the pancreatic acinar cells. wjgnet.comresearchgate.netsci-hub.senews-medical.netmdpi.comnih.gov This inappropriate activation of trypsinogen to its active form, trypsin, is considered a central event in the initiation and progression of both acute and chronic pancreatitis. wjgnet.comresearchgate.netsci-hub.senews-medical.netmdpi.comnih.gov While trypsinogen I is the most abundant isoform and mutations in its encoding gene (PRSS1) are well-established causes of hereditary pancreatitis, the specific role of trypsinogen III in this context is also being investigated.

Genetic Predisposition and this compound Mutations (e.g., R122H in PRSS1 context, D22G, K23R)

Genetic factors play a significant role in the predisposition to pancreatitis, with mutations in the PRSS1 gene being the most common cause of hereditary pancreatitis. wjgnet.comfrontiersin.orgivami.comsmw.chprimescholars.com The PRSS1 gene encodes cationic trypsinogen (trypsinogen I). While the outline specifically mentions mutations like R122H, D22G, and K23R in the context of PRSS1, these mutations are primarily associated with trypsinogen I and its altered activation or degradation, leading to increased intrapancreatic trypsin activity. frontiersin.orgivami.comsmw.chprimescholars.com

For instance, the R122H mutation in PRSS1 is a common cause of hereditary pancreatitis and is thought to interfere with a trypsin-sensitive cleavage site, rendering the prematurely activated trypsin resistant to inactivation through autolysis or proteolysis by trypsin-like enzymes. ivami.comprimescholars.com Mutations like K23R and D22G in PRSS1 are located near the enterokinase activation site and have been shown to facilitate trypsin autoactivation. frontiersin.orgsmw.ch

While the outline structure places these specific mutations under "this compound Mutations", the provided search results primarily discuss them in the context of PRSS1 (cationic trypsinogen). There is limited direct information in the search results linking these specific mutations (R122H, D22G, K23R) directly to the PRSS3 gene (this compound). However, the broader context is that genetic variations affecting trypsinogen activation and regulation, including potentially in PRSS3, can predispose individuals to pancreatitis.

Intrapancreatic Activation of this compound and Subsequent Events

The intrapancreatic activation of trypsinogen, regardless of the specific isoform, is a critical early event in pancreatitis pathogenesis. researchgate.netsci-hub.senews-medical.netmdpi.comnih.govjci.orgwjgnet.com This premature activation occurs within the pancreatic acinar cells, rather than in the duodenum where it normally takes place. researchgate.netsci-hub.senews-medical.netwjgnet.com Several mechanisms have been proposed for this inappropriate activation, including co-localization of zymogen granules with lysosomes, leading to activation by lysosomal hydrolases like cathepsin B. researchgate.netsci-hub.semdpi.comnih.govwjgnet.com Cathepsin B is known to activate trypsinogen, and the resulting trypsin can then activate other digestive zymogens, leading to a cascade of proteolytic events. researchgate.netnews-medical.netmdpi.comnih.govwjgnet.com

While much of the research on intrapancreatic activation has focused on cationic trypsinogen, the principle of premature activation likely applies to this compound as well. Once activated, this compound (as trypsin III or mesotrypsin) can contribute to the autodigestion of pancreatic tissue and the subsequent inflammatory response that characterizes pancreatitis. The presence of activated trypsinogen in the pancreatic interstitium has been observed in experimental pancreatitis models and in human disease. wjgnet.comnih.gov The measurement of trypsinogen activation peptide (TAP) levels, which are cleaved off during trypsinogen activation, is used as an indicator of intrapancreatic trypsinogen activation and correlates with pancreatitis severity. wjgnet.comnih.gov

This compound in Hereditary Pancreatitis Models

Hereditary pancreatitis is a rare form of chronic pancreatitis often linked to genetic mutations, predominantly in the PRSS1 gene. frontiersin.orgivami.comsmw.chprimescholars.com Research in hereditary pancreatitis models, often involving genetically engineered mice mimicking PRSS1 mutations, has provided significant insights into the role of premature trypsinogen activation. researchgate.netfrontiersin.org These models demonstrate that enhanced trypsin activity due to mutations can lead to recurrent pancreatic injury and inflammation. frontiersin.org

While the focus of hereditary pancreatitis models has largely been on PRSS1 mutations and cationic trypsinogen, the potential contribution of this compound dysregulation in the context of hereditary pancreatitis, perhaps through interactions with other genetic factors or altered expression, warrants further investigation. The search results highlight that while PRSS1 mutations are the most frequent genetic cause, other genes like SPINK1 and CTRC are also implicated, suggesting a complex genetic landscape in hereditary pancreatitis. frontiersin.orgivami.comsmw.chprimescholars.com

Association of this compound with Malignancy and Cancer Progression

Beyond its role in pancreatitis, this compound has also been associated with various malignancies and appears to play a role in cancer progression. plos.orgplos.orgoncotarget.comspandidos-publications.comresearchgate.netresearchgate.netfrontiersin.orgpsu.eduaacrjournals.orgnih.govacademicjournals.org Increased proteolytic activity is a hallmark of many cancers and contributes to processes like tumor invasion and metastasis. psu.eduacademicjournals.org While matrix metalloproteinases (MMPs) and the plasminogen activator system have been extensively studied in this context, serine proteases, including trypsinogens, are also recognized contributors. psu.eduacademicjournals.org

This compound Expression in Tumors and Metastasis

Studies have reported the expression of this compound (PRSS3) in various tumor types, including pancreatic cancer, colorectal cancer, esophageal adenocarcinoma, ovarian cancer, and cholangiocarcinomas. plos.orgplos.orgoncotarget.comfrontiersin.orgpsu.edunih.gov For example, trypsinogen protein expression has been observed in surgical specimens of colorectal cancer. psu.edunih.gov In ovarian carcinomas, the incidence of immunoreactive trypsinogen was found to be higher in carcinomas compared to borderline tumors. psu.edu Trypsinogen immunoreactivity has also been detected in invasive tubular pancreatic adenocarcinomas and their metastatic lesions. psu.edu Furthermore, PRSS3 (this compound) has been found to be overexpressed in pancreatic cancer cell lines and is associated with tumor growth and metastasis in vivo models. plos.orgplos.orgfrontiersin.org Conversely, one study suggested a potential tumor-suppressive role for trypsinogen-4 (which can refer to PRSS3) in esophageal squamous cell carcinomas and gastric adenocarcinomas, where its expression was reduced and correlated with promoter hypermethylation. aacrjournals.org This highlights the complex and potentially context-dependent role of this compound in different cancers.

Mechanistic Contribution of this compound to Tumor Biology (e.g., cell proliferation, invasion, PAR-2 activation, extracellular matrix degradation)

This compound, once activated to mesotrypsin, can contribute to tumor biology through several mechanisms. It has been shown to promote cell proliferation and invasion in various cancer cell lines. plos.orgplos.orgresearchgate.netfrontiersin.org This pro-tumorigenic effect can be mediated, in part, through the activation of Protease-Activated Receptor 2 (PAR-2). plos.orgplos.orgspandidos-publications.comresearchgate.netresearchgate.netnih.govacademicjournals.org Trypsin is a potent activator of PAR-2, and PAR-2 activation has been linked to increased cell proliferation, migration, and survival in several cancer types, including esophageal adenocarcinoma and pancreatic cancer. plos.orgplos.orgspandidos-publications.comresearchgate.netresearchgate.netnih.govacademicjournals.org The activation of PAR-2 by trypsin can trigger downstream signaling pathways, such as the ERK/MAPK pathway, which are involved in cell growth and survival. plos.orgplos.orgspandidos-publications.comacademicjournals.org

In addition to PAR-2 activation, this compound may also contribute to tumor progression through the degradation of the extracellular matrix (ECM). researchgate.netpsu.edunih.gov While the classic view is that trypsin directly degrades ECM proteins, it can also activate other proteolytic cascades, such as matrix metalloproteinases (MMPs), which are crucial for ECM remodeling and invasion. researchgate.netresearchgate.netpsu.eduacademicjournals.org Tumor-associated trypsinogen, along with MMPs, plays a role in ECM degradation during the invasion process of cancers like pancreatic cancer. researchgate.net Furthermore, this compound has been shown to cleave and inactivate tissue factor pathway inhibitor-2 (TFPI-2), a tumor suppressor, which can further promote tumor-EC migration and potentially angiogenesis. oncotarget.com

Dual Role of Trypsinogen in Cancer (Pro-tumorigenic vs. Tumor-suppressive)

The role of trypsinogens, including this compound, in cancer is complex and appears to be dual, exhibiting both pro-tumorigenic and potentially tumor-suppressive activities depending on the cancer type and context researchgate.netnih.gov.

Pro-tumorigenic Role: Trypsin and trypsin-like proteases are widely implicated in promoting cancer progression, invasion, and metastasis researchgate.netresearchgate.net. Their pro-tumorigenic functions are mediated through several mechanisms:

Extracellular Matrix (ECM) Degradation: Trypsin can directly degrade ECM proteins, such as type I collagen, facilitating tumor cell invasion through the basal membrane researchgate.net.

Activation of Other Proteases: Trypsin activates other proteolytic cascades, most notably matrix metalloproteinases (MMPs), which are crucial for tissue remodeling and metastasis researchgate.netdntb.gov.ua. Specific MMPs like MMP-2, MMP-7, and MMP-9 are often co-expressed with trypsin and are associated with proliferation, progression, and invasion in various cancers, including colorectal cancer researchgate.net.

Activation of Signaling Pathways: Trypsin can activate protease-activated receptors (PARs), particularly PAR-2, which are expressed on cancer cells researchgate.netkarger.com. Activation of PAR-2 by trypsin can initiate downstream signaling pathways, such as the MAPK-ERK pathway, promoting cell proliferation, invasion, and metastasis academicjournals.orgresearchgate.net. This interaction between trypsin and PAR-2 can create an autocrine loop that fuels tumor progression researchgate.net.

Promotion of Cell Proliferation and Survival: Trypsin has been shown to act as a potent growth factor and can modulate cell behavior, contributing to increased cell proliferation and resistance to apoptosis karger.comnih.gov.

Angiogenesis: Trypsin activity can contribute to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, further supporting tumor growth researchgate.net.

Studies have shown that trypsinogen, including this compound (mesotrypsin), is expressed in various cancers, and its presence is often associated with poor prognosis and shorter disease-free survival researchgate.netnih.gov. For instance, in colorectal cancer, overexpression of trypsin is linked to adverse outcomes researchgate.net. Trypsinogen-1, in particular, has been suggested to be upregulated in metastatic colorectal tumor lines compared to non-metastatic ones researchgate.net.

Tumor-suppressive Role: Paradoxically, some studies suggest a potential tumor-suppressive role for trypsin in certain cancers. For example, reduced expression of trypsinogen, specifically trypsinogen-4, has been observed in esophageal squamous cell carcinomas (ESCCs) and gastric adenocarcinomas nih.gov. In ESCCs, almost all primary tissues showed reduced trypsinogen expression, and this was correlated with promoter hypermethylation of the trypsinogen-4 gene nih.gov. Reduced trypsinogen in gastric adenocarcinomas was also associated with a reduction in PAR2 expression and a propensity for deeper tissue penetration nih.gov. These findings support the notion that in certain contexts, trypsin may act as a tumor suppressor nih.gov.

The mechanisms underlying this potential tumor-suppressive role are less understood but could involve the regulation of apoptosis or other cellular processes that inhibit tumor growth nih.gov. Additionally, the balance between trypsin activity and the presence of inhibitors like pancreatic secretory trypsin inhibitor (SPINK1) may play a crucial role in determining the net effect of trypsinogens on tumor progression nih.govfrontiersin.org.

This compound in Other Disease States (e.g., Inflammatory Bowel Disease)

This compound has also been implicated in the pathogenesis of other diseases, notably Inflammatory Bowel Disease (IBD), which includes Crohn's disease (CD) and ulcerative colitis (UC) researchgate.netnih.gov.

Increased trypsin-like activity has been observed in the stools and tissues of IBD patients researchgate.netnih.gov. While initially thought to originate primarily from infiltrated immune cells, pancreatic secretion, or microbiota, recent research highlights intestinal epithelial cells as a significant source of serine proteases, including trypsin-like enzymes, particularly in the context of a stressed epithelium in conditions like irritable bowel syndrome (IBS) researchgate.net.

Specifically, trypsinogen-3 (PRSS3), the gene encoding this compound, has been identified as the only trypsin isoform upregulated in stimulated intestinal epithelial cells and in tissues from patients with IBS researchgate.netbmj.com. This suggests a specific role for this compound in intestinal disorders researchgate.netbmj.com.

Research indicates that trypsin III, the active form of this compound, contributes to IBD pathophysiology through several mechanisms:

Signaling to Enteric Neurons: Trypsin III can signal to human submucosal enteric neurons and mouse sensory neurons, contributing to visceral hypersensitivity, a common symptom in IBS researchgate.netbmj.com. This signaling is mediated via a protease-activated receptor-2 (PAR-2)-dependent mechanism researchgate.netbmj.com.

Increased Intestinal Permeability: Trypsin III has been shown to increase intestinal epithelium permeability in vitro, potentially contributing to the "leaky gut" phenomenon observed in IBD, which allows the translocation of luminal antigens and triggers inflammation nih.govbmj.com.

Modulation of Inflammatory Mediators: ER stress-induced increased trypsin activity in intestinal epithelial cells can influence inflammatory mediators, such as C-X-C chemokine ligand 8 (CXCL8) nih.gov.

Activation of PAR-2 and PAR-4: The deleterious effects of ER stress-associated trypsin activity on intestinal barrier function and inflammation appear to be specifically dependent on the activation of PAR-2 and PAR-4 nih.gov.

Studies in pediatric UC patients have investigated the role of trypsinogens, including trypsinogen-1 and trypsinogen-2, as potential histological markers for aggressive disease course nih.govwjgnet.com. While the exact role of trypsinogens in IBD remains largely unknown, it is recognized that trypsins can activate promatrix metalloproteinases (proMMPs), particularly MMP-9, which is abundantly expressed in IBD and contributes to mucosal barrier damage and inflammation nih.govwjgnet.com. A study found that lower immunopositivity of trypsinogen-1 in the colon epithelium of pediatric UC patients at diagnosis was associated with the need for surgery, suggesting a potential link between reduced trypsinogen-1 levels and a more aggressive disease course nih.govwjgnet.com.

The interplay between endoplasmic reticulum (ER) stress, increased epithelial trypsin-like activity (specifically trypsin III), and the subsequent impact on intestinal barrier function and inflammation highlights the involvement of this compound in the complex pathogenesis of IBD nih.gov.

Viii. Evolutionary Biology and Comparative Genomics of Trypsinogen Iii

Phylogenetic Analysis of Trypsinogen (B12293085) III Homologs Across Species

Phylogenetic analyses of the trypsinogen gene family reveal a complex history of gene duplication and divergence that spans the entirety of vertebrate evolution. nih.gov The evolutionary relationships are often difficult to resolve due to the presence of multiple isoforms (isozymes) within a single species and highly variable rates of evolution among both species and different isozymes. nih.gov Trypsinogen is a member of the large and diverse serine peptidase family, characterized by a catalytic triad (B1167595) of histidine, aspartate, and serine residues. oup.com Structural and phylogenetic analyses indicate a continuous evolutionary divergence of trypsin from a common ancestor of both prokaryotes and eukaryotes. oup.com

The primate trypsinogen gene cluster, which includes the precursors for cationic trypsin (encoded by PRSS1), anionic trypsin (PRSS2), and mesotrypsin (PRSS3), provides a clear example of this evolutionary trajectory. The ancestral primate trypsinogen gene is believed to have been a single copy. medrxiv.orgmedrxiv.org Through a series of duplication events, this locus expanded significantly. For instance, in the lineage of great apes, an inter-chromosomal duplication event around 30.9 million years ago gave rise to PRSS3 (the gene for mesotrypsinogen, or trypsinogen III) on chromosome 9, separating it from the PRSS1 and PRSS2 cluster on chromosome 7. medrxiv.org

In other vertebrate lineages, such as fish, the diversification of trypsinogen genes is also pronounced. So-called "group III" trypsinogen genes have been identified in cold-adapted fishes and are noted for their rapid evolution. oup.comoup.com This rapid diversification is often linked to adaptations to specific diets and environmental conditions. For example, the evolution of antifreeze glycoproteins (AFGPs) in Antarctic notothenioid fish from a trypsinogen gene is a remarkable instance of neofunctionalization. pnas.org

The following table provides a simplified overview of trypsinogen homologs across different species, highlighting the diversity within this gene family.

SpeciesTrypsinogen Isoforms/HomologsChromosomal LocusKey Features
Human (Homo sapiens)Cationic (I), Anionic (II), Mesotrypsinogen (III)Chr 7 (PRSS1, PRSS2), Chr 9 (PRSS3)Highly conserved activation peptides in cationic and anionic forms. oup.comnih.gov
Chimpanzee (Pan troglodytes)Multiple protein-coding trypsinogen genesPRSS1-PRSS2 locusAncestral 6-copy structure at the PRSS1-PRSS2 locus. medrxiv.org
Mouse (Mus musculus)Multiple trypsinogen isoforms (e.g., T7)-Some isoforms feature an extended penta-aspartate motif in the activation peptide. nih.gov
Fruit Fly (Drosophila)Numerous trypsin genes-Dramatic expansion of the trypsin family after speciation, linked to dietary changes. nih.gov
Antarctic Notothenioid FishTrypsinogen-like antifreeze glycoproteins (AFGPs)-A trypsinogen gene was repurposed to encode an antifreeze protein. pnas.org

Gene Duplication and Diversification Events Leading to this compound Isoforms

Gene duplication is a primary driver of evolutionary innovation, providing the raw genetic material for the emergence of new functions. nih.govwikipedia.org The evolution of this compound (mesotrypsinogen) is a direct result of such duplication events. In primates, the trypsinogen gene cluster underwent significant expansion and subsequent diversification. It is estimated that the primate trypsinogen gene duplicated from a single copy to multiple copies between 24 and 34 million years ago. medrxiv.orgmedrxiv.org

The emergence of mesotrypsinogen (PRSS3) as a distinct isoform is a clear example of diversification following duplication. An inter-chromosomal duplication event separated the ancestral PRSS3 gene from the main trypsinogen locus on chromosome 7. medrxiv.org This separation allowed PRSS3 to evolve independently, leading to the specialized properties of mesotrypsin, such as its resistance to common trypsin inhibitors. oup.com

In humans, the PRSS1-PRSS2 locus on chromosome 7 further illustrates the dynamics of gene duplication and loss. The ancestral state in great apes appears to be a six-copy structure, with all copies being protein-coding. In the human lineage, this expanded to a five-copy structure, but with three of the copies becoming pseudogenes. medrxiv.org More recently, a derived three-copy form emerged in African populations and has become dominant in non-Africans. medrxiv.orgmedrxiv.org These variations in copy number have been linked to differences in the expression of trypsinogen and susceptibility to pancreatic diseases. medrxiv.orgmedrxiv.org

The diversification of trypsin genes is not limited to primates. In various species of Drosophila, the trypsin gene family has expanded dramatically, with the number of gene copies strongly correlating with the host preferences of the flies. nih.gov This suggests that dietary shifts can be a powerful selective pressure driving the duplication and diversification of digestive enzymes like trypsin.

Evolutionary EventApproximate TimingLineageConsequence
Initial Duplication24-34 MyaPrimatesExpansion from a single ancestral trypsinogen gene to multiple copies. medrxiv.orgmedrxiv.org
PRSS3 (Mesotrypsinogen) Duplication~30.9 MyaGreat ApesInter-chromosomal duplication creates the PRSS3 gene on a separate chromosome. medrxiv.org
Pseudogenization at PRSS1-PRSS2 LocusPost-divergence from ChimpanzeeHumansReduction in the number of functional trypsinogen genes at the main locus. medrxiv.org
Emergence of 3-Copy Haplotype~260,000 years agoHumansA common structural variant at the PRSS1-PRSS2 locus becomes widespread. medrxiv.org
Rapid DiversificationPost-speciationDrosophilaExpansion of trypsin gene family linked to adaptation to different food sources. nih.gov

Evolutionary Conservation and Divergence of this compound Activation Mechanisms

The activation of trypsinogen is a tightly regulated process, essential for preventing premature and destructive enzymatic activity within the pancreas. wikipedia.orgtaylorandfrancis.com This process is initiated by the cleavage of a short N-terminal activation peptide. wikipedia.org The evolution of this activation mechanism reveals a balance between the need for efficient activation in the duodenum and the prevention of autoactivation within the pancreas. oup.comnih.gov

In most mammals, the activation peptide of cationic and anionic trypsinogens contains a highly conserved tetra-aspartate sequence (Asp-Asp-Asp-Asp) preceding the lysine (B10760008) residue at the cleavage site. oup.comnih.gov This stretch of negatively charged amino acids serves two key evolutionary purposes: it enhances recognition by the physiological activator, enteropeptidase, in the small intestine, and it inhibits spontaneous autoactivation by trypsin. oup.comnih.govnih.gov The negative charges are thought to repel the aspartate residue in trypsin's specificity pocket, thus slowing down the rate of autoactivation. wikipedia.org

The activation mechanism of this compound (mesotrypsinogen) follows the same general principle of proteolytic cleavage. However, the sequence of its activation peptide can differ, contributing to its distinct biochemical properties.

While the tetra-aspartate motif is a hallmark of many mammalian trypsinogens, comparative genomics reveals significant divergence in the activation peptides of other species. For instance:

Fish and Amphibians: Often have three or four aspartate residues in their activation peptides. oup.com

Insects and Crustaceans: Their activation peptides typically lack the acidic residues found in vertebrates. oup.com

Sea Lamprey: A primitive vertebrate, the sea lamprey possesses trypsinogen activation peptides that end in a histidine residue, which cannot be cleaved by trypsin or enteropeptidase. This suggests a different, tightly controlled activation mechanism, possibly related to its unique life cycle. oup.comoup.com

These variations highlight the evolutionary plasticity of the trypsinogen activation mechanism, which has been fine-tuned in different lineages to meet specific physiological demands. The "fast-evolving" group III trypsinogens in cold-adapted fish, for example, show substitutions in key residues of the activation peptide, which may be linked to the evolution of new functions. oup.comnih.gov

Functional Implications of this compound Evolution (e.g., new functions unrelated to digestion)

The duplication and subsequent divergence of trypsinogen genes have not only led to isoforms with slightly different digestive properties but have also paved the way for the evolution of entirely new functions, a process known as neofunctionalization. wikipedia.org this compound, and its homologs in other species, provide compelling examples of this evolutionary phenomenon.

A striking case of neofunctionalization is the evolution of antifreeze glycoproteins (AFGPs) in Antarctic notothenioid fish from a trypsinogen gene. pnas.org The ancestral trypsinogen gene was repurposed, with its 5' end providing the signal for secretion and its 3' end providing the untranslated region. The central coding region of the gene was replaced by a de novo expansion of a nine-nucleotide element that codes for the repetitive Thr-Ala-Ala tripeptide, the backbone of the antifreeze protein. pnas.org This transformation from a digestive enzyme to a protein that prevents ice crystal growth is a dramatic example of how gene duplication can fuel adaptation to extreme environments.

The "group III" trypsinogens in some cold-adapted fish are also thought to have evolved new functions unrelated to digestion, as suggested by fixed substitutions in their activation peptides. oup.comnih.gov While the precise nature of these new functions is still under investigation, they may be related to roles in the immune system or other physiological processes where controlled proteolysis is required.

Even within the context of digestion, the evolution of mesotrypsinogen (this compound) represents a form of subfunctionalization or specialization. Mesotrypsin is notably resistant to many common trypsin inhibitors, which may allow it to remain active under conditions where other trypsins would be inhibited. oup.com This could be advantageous for digesting certain types of proteins or for functioning in specific environments within the digestive tract.

The evolution of this compound and its homologs underscores the creative potential of gene duplication. By providing a redundant gene copy, duplication allows for a period of relaxed selective constraint, during which mutations can accumulate and potentially give rise to novel functions that contribute to the organism's fitness and adaptability. nih.govwikipedia.org

Ix. Advanced Methodologies for Trypsinogen Iii Research

Techniques for Trypsinogen (B12293085) III Gene Editing and Knockout Models (e.g., CRISPR/Cas9 in relevant animal models)

The advent of powerful gene-editing technologies, most notably the CRISPR/Cas9 system, has revolutionized the study of specific gene functions, including that of trypsinogen III. These techniques allow for the precise modification of the genome to create knockout models, where the gene is inactivated, or to introduce specific mutations.

In the context of trypsinogen research, CRISPR/Cas9 has been instrumental in developing animal models to investigate the roles of different trypsinogen isoforms in pancreatic health and disease. nih.gov While many studies have focused on the more abundant cationic (PRSS1) and anionic (PRSS2) trypsinogens, the methodologies are directly applicable to studying the less abundant this compound (PRSS3). nih.govwikipedia.org

The general workflow for creating a this compound knockout model using CRISPR/Cas9 in a relevant animal model, such as the mouse, involves several key steps:

Design of guide RNAs (gRNAs): Small RNA molecules are designed to be complementary to a specific sequence within the this compound gene. These gRNAs direct the Cas9 nuclease to the target DNA.

Delivery of CRISPR/Cas9 components: The Cas9 enzyme and the gRNAs are delivered into fertilized mouse eggs or early-stage embryos. This can be achieved through microinjection or electroporation.

Generation of founder animals: The modified embryos are then implanted into surrogate mothers. The resulting offspring (founders) are screened for the desired genetic modification in the this compound gene.

Breeding and establishment of knockout lines: Founder animals carrying the desired mutation are bred to establish a stable line of knockout animals that can be used for functional studies.

These knockout models are invaluable for dissecting the specific physiological and pathophysiological roles of this compound. For instance, they can be used to investigate its involvement in digestive processes, its contribution to the development and progression of pancreatitis, and its potential interactions with other digestive enzymes and inhibitors. nih.gov

Furthermore, CRISPR-based technologies are not limited to creating simple knockouts. They can also be used to introduce specific point mutations, allowing researchers to study the effects of particular amino acid changes on this compound activation, stability, and enzymatic activity. This is particularly relevant for investigating potential disease-associated mutations.

The application of CRISPR/Cas9 and other gene-editing tools to the study of this compound holds immense promise for elucidating its precise biological functions and its role in pancreatic diseases. nih.govnih.gov

Proteomic Approaches for Identifying Trypsin III Substrates and Interactomes

Proteomics, the large-scale study of proteins, offers powerful tools for identifying the substrates and interacting partners of trypsin III, providing crucial insights into its biological functions. nih.govnih.gov Mass spectrometry-based approaches are central to these investigations. nih.gov

Identifying Trypsin III Substrates:

A common strategy to identify the substrates of a specific protease like trypsin III involves comparing the proteomes of cells or tissues with and without active trypsin III. This can be achieved using the knockout models described in the previous section or by employing specific inhibitors.

The general workflow for substrate identification includes:

Sample Preparation: Protein extracts are prepared from control and trypsin III-deficient (or inhibited) biological samples.

Protein Digestion: The proteins in the extracts are typically digested with a different, known protease (often trypsin itself, which can be distinguished from the endogenous trypsin III by isotopic labeling) to generate a complex mixture of peptides.

Mass Spectrometry (MS) Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequences.

Data Analysis: By comparing the peptide profiles of the control and experimental samples, researchers can identify proteins that are differentially cleaved. The appearance of new peptide fragments in the presence of active trypsin III suggests that the corresponding protein is a substrate. acs.org

Investigating the Trypsin III Interactome:

Identifying the proteins that physically interact with trypsin III (its interactome) can reveal its involvement in various cellular pathways and complexes. Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique for this purpose. nih.govmdpi.com

The steps involved in an AP-MS experiment to study the trypsin III interactome are:

Bait Protein Expression: A tagged version of trypsin III (the "bait") is expressed in a suitable cell line or model organism. The tag, such as a FLAG or HA epitope, allows for specific purification.

Affinity Purification: The cells are lysed, and the bait protein, along with its interacting partners (the "prey"), is captured using an antibody that specifically recognizes the tag.

Elution and Digestion: The protein complexes are eluted from the antibody, and the proteins are digested into peptides.

Mass Spectrometry and Data Analysis: The resulting peptides are analyzed by LC-MS/MS to identify all the proteins in the complex. By comparing the identified proteins to those from a control experiment (e.g., using a mock tag), specific interactors of trypsin III can be determined. nih.gov

These proteomic approaches provide a global and unbiased view of the molecular environment of trypsin III, helping to uncover its specific substrates and cellular networks. researchgate.net

Biophysical Techniques for Studying this compound Conformational Changes

The activation of trypsinogen to trypsin involves a significant conformational change. wikipedia.org Understanding the dynamics of these changes in this compound is crucial for comprehending its regulation and function. Various biophysical techniques can be employed to study these conformational shifts.

X-ray Crystallography: This technique can provide high-resolution, three-dimensional structures of this compound in its zymogen and activated forms. By comparing these structures, researchers can pinpoint the specific regions of the molecule that undergo rearrangement upon activation. This includes the movement of the N-terminal activation peptide and the formation of the substrate-binding pocket and active site.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about the structure and dynamics of proteins in solution, which is a more physiological environment than a crystal. NMR can be used to monitor conformational changes in real-time as this compound is activated. It can also identify flexible regions of the protein and map the binding sites of inhibitors and other interacting molecules.

Molecular Dynamics (MD) Simulations: These computational methods allow researchers to simulate the movements of atoms in a protein over time. nih.gov MD simulations can provide a detailed, dynamic picture of the conformational changes that occur during this compound activation. acs.org They can help to visualize the transition pathway from the inactive to the active state and to understand the energetic factors that govern this process.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of proteins (alpha-helices, beta-sheets, etc.). Changes in the CD spectrum of this compound upon activation can indicate alterations in its secondary structure content, providing a global view of the conformational change.

Fluorescence Spectroscopy: By introducing fluorescent probes into specific locations within the this compound molecule, researchers can use techniques like Förster Resonance Energy Transfer (FRET) to measure distances between different parts of the protein. Changes in FRET efficiency upon activation can report on the conformational changes that bring these regions closer together or move them further apart.

These biophysical techniques, often used in combination, provide a powerful toolkit for dissecting the intricate conformational dynamics of this compound and understanding how its structure relates to its function. nih.govresearchgate.net

Advanced Imaging Techniques for Localizing this compound and Its Activity in vivo (e.g., Molecular Probes)

Visualizing the location and activity of trypsin III within living organisms (in vivo) is essential for understanding its physiological and pathological roles in real-time. Advanced imaging techniques, particularly those employing molecular probes, have made significant strides in this area. rsc.orgresearchgate.net

Molecular Probes for Trypsin Activity:

Molecular probes are specially designed molecules that generate a detectable signal, such as fluorescence, in the presence of a specific enzyme's activity. rsc.org For trypsin III, these probes typically consist of a substrate sequence that is recognized and cleaved by the enzyme. This cleavage event then triggers the release or activation of a reporter molecule.

Fluorescent Probes: These probes are often designed with a fluorophore and a quencher. In the intact probe, the quencher suppresses the fluorescence of the fluorophore. When trypsin III cleaves the substrate sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be detected by imaging. qub.ac.uknih.gov

Bioluminescent Probes: Similar to fluorescent probes, bioluminescent probes utilize a substrate for trypsin III linked to a luciferin (B1168401) molecule. Cleavage by the enzyme releases the luciferin, which can then be acted upon by a luciferase enzyme to produce light.

In Vivo Imaging Modalities:

These molecular probes can be used in conjunction with various imaging modalities to visualize trypsin III activity in living animals:

Fluorescence Microscopy: Techniques like confocal and multiphoton microscopy can be used to image trypsin III activity at the cellular and subcellular level in tissues and small organisms.

Whole-Body Imaging: For imaging in whole animals, techniques like fluorescence molecular tomography (FMT) and bioluminescence imaging (BLI) are employed. These methods can non-invasively detect the signals from the molecular probes deep within the body.

Challenges and Future Directions:

A key challenge in imaging trypsin III activity in vivo is the development of highly specific probes that are not cleaved by other trypsin isoforms or other proteases. nih.gov Future research will focus on designing more selective probes and on developing multimodal probes that can be detected by different imaging techniques, providing a more comprehensive picture of trypsin III's function.

In vitro and Ex vivo Model Systems for Studying this compound Function (e.g., Cell Lines, Organoids, Acinar Cell Models)

To complement in vivo studies, various in vitro (in a controlled environment outside a living organism) and ex vivo (using tissue from an organism) model systems are employed to investigate the function of this compound at the cellular and tissue level. researchgate.net

Cell Lines:

Pancreatic Acinar Cell Lines: Cell lines derived from pancreatic acinar cells, such as the rat AR42J line, are commonly used to study the synthesis, storage, and secretion of zymogens, including this compound. These cells can be cultured and manipulated in the laboratory to investigate the cellular mechanisms that regulate this compound expression and release.

Recombinant Expression Systems: Cell lines like HEK293 (human embryonic kidney) or CHO (Chinese hamster ovary) can be genetically engineered to produce large quantities of recombinant this compound. This purified protein can then be used for biochemical and biophysical studies.

Primary Acinar Cell Models:

Primary acinar cells isolated directly from the pancreas of animals provide a model that more closely resembles the in vivo situation than cell lines. These cells can be used for short-term experiments to study the acute effects of various stimuli on this compound secretion and activation.

Pancreatic Organoids:

A more recent and sophisticated model system is the pancreatic organoid. mdpi.com Organoids are three-dimensional structures grown from stem cells or tissue fragments that self-organize to resemble the structure and function of the pancreas. youtube.comnih.govnih.govnih.gov

Patient-Derived Organoids: Organoids can be generated from pancreatic tissue obtained from patients, providing a personalized model to study the role of this compound in diseases like pancreatitis and pancreatic cancer. the-scientist.com

Genetic Manipulation: The genetic makeup of organoids can be modified using CRISPR/Cas9, allowing for the creation of this compound knockout or mutant organoids to study its function in a human-relevant context.

These in vitro and ex vivo models provide controlled environments to dissect the molecular and cellular functions of this compound, bridging the gap between biochemical studies and whole-animal experiments.

Development of Specific Assays for this compound

The ability to specifically measure the amount and activity of this compound is crucial for both research and potential clinical applications. mountsinai.org This requires the development of highly specific assays that can distinguish this compound from other trypsinogen isoforms. mdpi.comchondrex.com

Immunoassays:

Immunoassays utilize antibodies that specifically recognize and bind to this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are a common type of immunoassay used to quantify the concentration of this compound in biological samples like blood or pancreatic juice. In a sandwich ELISA, one antibody captures the this compound, and a second, labeled antibody is used for detection. A specific immunoassay for human trypsinogen 3 has been developed using monoclonal antibodies, with a measuring range of 1.0-250 μg/L. researchgate.net

Western Blotting: This technique is used to detect the presence of this compound in a sample and to determine its molecular weight.

Activity Assays:

Activity assays measure the enzymatic activity of trypsin III after it has been converted to trypsin.

Chromogenic Substrates: These are small peptide substrates that are specifically cleaved by trypsin III. Cleavage releases a colored molecule (a chromophore) that can be quantified by measuring the absorbance of light.

Fluorogenic Substrates: Similar to chromogenic substrates, fluorogenic substrates release a fluorescent molecule upon cleavage, which can be detected with a fluorometer.

The development of specific assays for this compound is an ongoing area of research. The availability of such assays will be essential for further elucidating its role in health and disease and for exploring its potential as a biomarker. researchgate.netacs.orgscbt.com

X. Emerging Research Areas and Future Directions in Trypsinogen Iii Studies

Unexplored Extrapancreatic Functions of Trypsinogen (B12293085) III

Initially considered a minor digestive proenzyme, Trypsinogen III is now known to be expressed in multiple tissues outside the pancreas, including the brain, gastrointestinal tract, and skin, as well as in various cancer tissues. nih.govwikipedia.orggenecards.org This widespread expression suggests functions that are independent of its traditional role in protein digestion.

Current research has identified several key extrapancreatic roles:

Irritable Bowel Syndrome (IBS): Studies have shown that trypsin-3 is the only trypsin isoform significantly upregulated in the intestinal epithelium of patients with IBS. nih.govnih.govresearchgate.net It is released from the basolateral side of epithelial cells and can signal to enteric and sensory neurons through a Protease-Activated Receptor-2 (PAR-2) dependent mechanism. nih.govnih.gov This signaling contributes to increased intestinal permeability and visceral hypersensitivity, a hallmark of IBS. nih.govresearchgate.net

Cancer Progression and Metastasis: this compound expression is elevated in several malignancies, including prostate, pancreatic, lung, and various gastrointestinal carcinomas. nih.govnih.govresearchgate.net In prostate cancer, mesotrypsin is a critical effector of malignancy, promoting an invasive cellular phenotype and metastasis. nih.gov This pro-invasive effect is specific to mesotrypsin's proteolytic activity and is not replicated by cationic trypsin. nih.gov In lung cancer, shear stress experienced by circulating tumor cells upregulates PRSS3, which then cleaves and activates PAR-2 to facilitate invasion and metastasis. nih.gov

Epidermal Function: In the skin, mesotrypsin is expressed in the upper layers of the epidermis and is involved in processing pro-filaggrin, a protein crucial for skin barrier function. researchgate.net This suggests a role for this compound in epidermal differentiation and maintaining skin integrity.

Table 1: Summary of Key Extrapancreatic Functions of this compound


Pathology/ProcessTissue/Cell TypeMechanism of ActionObserved EffectKey References
Irritable Bowel Syndrome (IBS)Intestinal EpitheliumActivation of Protease-Activated Receptor-2 (PAR-2) on neuronsInduces visceral hypersensitivity and increases epithelial permeability nih.gov, nih.gov
Prostate CancerProstate Cancer CellsPromotes invasive cellular phenotype via specific proteolytic activityCritical for cancer cell invasion and metastasis genecards.org
Lung CancerCirculating Lung Cancer CellsShear-stress induced activation of PAR-2Facilitates invasion and metastasis
Skin Barrier FunctionEpidermal KeratinocytesProcessing of pro-filaggrinContributes to epidermal differentiation and integrity jci.org

Novel Regulatory Mechanisms of this compound Activation

The conversion of inactive trypsinogen to active trypsin is a critical control point. Beyond the canonical activation by enterokinase in the duodenum, research has uncovered alternative and pathological activation mechanisms, particularly relevant for this compound.

Activation by Cathepsin B: In pathological conditions such as acute pancreatitis, the lysosomal cysteine protease Cathepsin B is a key initiator of premature trypsinogen activation within pancreatic acinar cells. nih.govjci.orgresearchgate.net Notably, studies have demonstrated that Cathepsin B preferentially activates mesotrypsinogen (this compound) at a higher rate than the other human isoforms, cationic (PRSS1) and anionic (PRSS2) trypsinogen, under the acidic conditions typical of the lysosomal compartment. nih.govnih.govresearchgate.net This suggests a specific biochemical mechanism for this compound activation early in the development of pancreatitis. nih.gov

Regulation by Chymotrypsin (B1334515) C (CTRC): Chymotrypsin C is a key regulator of trypsinogen autoactivation. In humans, CTRC can cleave the activation peptide to stimulate autoactivation or cleave the calcium binding loop to promote degradation. nih.govnih.gov A novel regulatory mechanism has been identified in mice where CTRC inhibits autoactivation by cleaving the autolysis loop. nih.govnih.gov Human mesotrypsinogen contains the key residue that confers sensitivity to this cleavage, suggesting its activation may be uniquely regulated by this inhibitory pathway, distinguishing it from cationic and anionic trypsinogens. nih.gov This cleavage of the autolysis loop may directly interfere with the activation process. nih.govnih.gov

Therapeutic Targeting Strategies Based on this compound Pathways (Mechanistic Focus)

The distinct roles of this compound in various diseases make it and its associated pathways attractive targets for therapeutic intervention.

Pancreatitis: Given that Cathepsin B-mediated activation of trypsinogen is a critical early event in pancreatitis, pharmacological inhibition of Cathepsin B presents a clear therapeutic strategy. elsevierpure.comnih.gov Studies using cell-permeant Cathepsin B inhibitors like CA-074me have shown a marked reduction in intrapancreatic trypsinogen activation and a substantial decrease in the severity of experimental pancreatitis. elsevierpure.comnih.gov

Irritable Bowel Syndrome (IBS): Since Trypsin-3 is a key mediator of visceral pain in IBS through its activation of PAR-2 on nerve cells, the development of specific Trypsin-3 inhibitors is a promising therapeutic approach. nih.govfrontiersin.org Such inhibitors could potentially alleviate the hypersensitivity symptoms characteristic of IBS without affecting systemic trypsin activity required for digestion. nih.gov

Cancer: The role of mesotrypsin in promoting tumor invasion and metastasis has led to the development of potent and specific mesotrypsin inhibitors. nih.govmayo.edu These inhibitors have demonstrated anti-cancer activity in preclinical models of breast, pancreatic, and prostate cancer by suppressing malignant cell growth and invasion. mayo.edu Targeting the specific proteolytic activity of mesotrypsin offers a novel modality for cancer treatment, aimed at preventing tumor progression and metastasis. nih.gov

Table 2: Therapeutic Strategies Targeting this compound Pathways


DiseaseTherapeutic TargetMechanism of InterventionPotential Therapeutic OutcomeKey References
Acute PancreatitisCathepsin BInhibition of premature trypsinogen activation within acinar cellsPrevention or reduction of pancreatitis severity rndsystems.com, nih.gov
Irritable Bowel Syndrome (IBS)Trypsin-3 (Mesotrypsin)Blockade of PAR-2 activation on enteric and sensory neuronsReduction of visceral hypersensitivity and abdominal pain nih.gov, nih.gov
Cancer (Prostate, Pancreatic, etc.)MesotrypsinInhibition of proteolytic activity that promotes cell invasionSuppression of tumor growth and metastasis genecards.org, umn.edu

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Systems Biology

A complete understanding of this compound's role in health and disease requires a systems-level approach. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a comprehensive picture of its biological function. While specific multi-omics studies focused solely on this compound are nascent, the approach has been successfully applied to related areas like pancreatic cancer, demonstrating its potential. nih.govumn.eduresearchgate.net

Genomics: Analyzing the PRSS3 gene can identify variants or copy number variations that may predispose individuals to conditions like pancreatitis or influence cancer risk.

Transcriptomics: RNA-sequencing can quantify PRSS3 expression across different tissues and disease states (e.g., IBS, various cancers), revealing how its transcription is regulated and which of its four splice variants are involved in specific pathologies. researchgate.netresearchgate.net

Proteomics: Mass spectrometry-based proteomics can measure the abundance of the this compound protein, identify post-translational modifications, and map its interaction partners, providing direct insight into its functional state and regulatory networks.

Metabolomics: Analyzing metabolic fingerprints can reveal the downstream consequences of this compound activity, identifying metabolic pathways that are altered in diseases where it is implicated. researchgate.net

By integrating these data layers, researchers can construct detailed models of the molecular pathways governed by this compound, identify novel biomarkers for early disease detection, and discover more precise targets for therapeutic intervention. researchgate.netmdpi.com

Refined Understanding of this compound Isoform-Specific Roles

The human pancreas secretes three trypsinogen isoforms: cationic (PRSS1), anionic (PRSS2), and mesotrypsinogen (PRSS3). rndsystems.comnih.gov A critical area of emerging research is defining the unique functional properties of this compound that distinguish it from the other isoforms.

A key distinguishing feature of mesotrypsin is its remarkable resistance to most canonical trypsin inhibitors, such as the serine protease inhibitor Kazal-type 1 (SPINK1). nih.govnih.govnih.gov In fact, mesotrypsin can proteolytically degrade these inhibitors. nih.govnih.gov This is a profound functional difference, as SPINK1 is a crucial protective molecule that prevents premature trypsin activity within the pancreas. The ability of mesotrypsin to degrade SPINK1 suggests it could play a unique pathological role in pancreatitis by overcoming the organ's natural defense mechanisms. nih.govnih.gov

Furthermore, its specific upregulation in IBS and its unique pro-metastatic functions in cancer that are not shared by other trypsin isoforms underscore its specialized biological roles. nih.govnih.gov Understanding the structural basis for this unique substrate specificity and inhibitor resistance is key to elucidating its distinct physiological and pathological functions. nih.gov

Q & A

Q. How can researchers detect and quantify trypsinogen III in biological samples?

Methodological Answer : Use sandwich-type immunoassays with monoclonal antibodies (e.g., MAb F136–13E6 as capture and F141–5F3 as tracer) for specificity against this compound. Calibrate assays with recombinant proteins (1.0–250 µg/L range) and validate recovery rates (81–110%) using spiked serum samples. Cross-reactivity with trypsinogen I/II should be <0.1%, and intra-/interassay CVs must be <10% . For proteomic studies, combine anion-exchange chromatography (e.g., MonoQ column) with SDS-PAGE to separate isoforms and quantify degradation effects .

Q. What structural features distinguish this compound from its activated form (trypsin III)?

Methodological Answer : Perform X-ray crystallography at 1.9 Å resolution to compare zymogen and active enzyme structures. Key differences include:

  • Active site conformation : The catalytic triad (Asp-102, His-57, Ser-195) is pre-organized in this compound but lacks the substrate-binding cleft stability seen in trypsin III.
  • N-terminal hexapeptide : This region (residues 1–6) remains surface-exposed in this compound but is cleaved during activation.
  • Hydrogen-bonding networks : Asp-194 in this compound forms transient bonds with solvent molecules instead of stabilizing Ile-16 as in trypsin III .

Q. How does this compound autoactivation differ from other trypsinogen isoforms?

Methodological Answer : Conduct pH-dependent autoactivation assays (e.g., pH 8.0 with 1 mM Ca²⁺) and monitor via SDS-PAGE. This compound autoactivation is slower than PRSS1 (cationic trypsinogen) but is significantly inhibited by CTRB2 (chymotrypsin B2), which degrades the zymogen. Use kinetic modeling to compare rate constants (kₐᵤₜₒ) between isoforms .

Advanced Research Questions

Q. How to resolve contradictions in this compound binding affinity data across studies?

Methodological Answer : Discrepancies (e.g., 10 kcal/mol differences in this compound/BPTI binding) arise from conformational flexibility. Apply:

  • Isothermal titration calorimetry (ITC) to measure ΔG under standardized buffer conditions.
  • Molecular dynamics simulations to model structural changes in the zymogen’s activation domain.
  • Cross-validate with protease inhibition assays using α₂-macroglobulin (A2M) to assess steric effects .

Q. What experimental designs are optimal for studying this compound mutations in pancreatitis?

Methodological Answer : Use transgenic mouse models with conditional PACE–this compound expression in pancreatic acinar cells. Monitor acute pancreatitis markers (e.g., serum amylase, histology scoring) and compare with wild-type littermates. For chronic pancreatitis, combine with cerulein-induced stress models and RNA-seq to identify fibrosis-related pathways .

Q. How to analyze this compound’s role in non-pancreatic cancers (e.g., esophageal)?

Methodological Answer : Employ autocrine secretion assays in cancer cell lines (e.g., OE33). Steps:

  • Confirm this compound expression via RT-PCR with pan-trypsinogen primers and sequence alignment (NCBI PRSS3: NM_002771).
  • Measure proliferation (MTT assay) and apoptosis (Annexin V staining) with/without trypsin III inhibitors (e.g., Pefabloc SC).
  • Use siRNA knockdown to validate mechanistic links to ERK/MAPK signaling .

Q. What statistical approaches are recommended for this compound biomarker validation?

Methodological Answer :

  • ROC curve analysis : Calculate AUC for this compound serum levels (e.g., 1.0 µg/L cutoff) vs. healthy controls.
  • Multivariate regression : Adjust for confounders (age, sex) using stratified reference values (e.g., age groups 18–30, 31–50).
  • Report interassay CVs and limit of quantification (LOQ) to ensure reproducibility .

Methodological & Ethical Considerations

Q. How to standardize data presentation for this compound studies?

  • Figures : Label axes clearly (e.g., "this compound Concentration (µg/L)" vs. "Optical Density"). Use consistent color schemes for isoforms.
  • Tables : Include sample sizes, CVs, and p-values (Mann-Whitney U-test for non-normal distributions).
  • Ethics : For human studies, obtain IRB approval and disclose participant selection criteria (e.g., pancreatitis diagnosis) .

Q. What cross-disciplinary methods enhance this compound research?

Combine structural biology (crystallography ), proteomics (degradation assays ), and genomics (GWAS for CTRB1-CTRB2 locus inversions ). Use FAIR data principles to share datasets in repositories like PRIDE or GenBank.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.